Cas no 2229657-59-2 (4-(1-ethyl-1H-1,2,4-triazol-5-yl)but-3-en-2-amine)

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)but-3-en-2-amine is a specialized organic compound featuring a 1,2,4-triazole moiety linked to a butenylamine scaffold. Its unique structure, combining an ethyl-substituted triazole with an unsaturated amine side chain, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's reactive enamine and triazole groups offer versatility in heterocyclic chemistry, enabling applications in the development of biologically active molecules. Its well-defined reactivity profile facilitates selective modifications, making it useful for constructing complex molecular architectures. The compound is typically handled under controlled conditions due to its sensitivity, and its purity is critical for ensuring consistent performance in synthetic applications.
4-(1-ethyl-1H-1,2,4-triazol-5-yl)but-3-en-2-amine structure
2229657-59-2 structure
Product Name:4-(1-ethyl-1H-1,2,4-triazol-5-yl)but-3-en-2-amine
CAS No:2229657-59-2
MF:C8H14N4
MW:166.223560810089
CID:6456185
PubChem ID:165624938
Update Time:2025-06-08

4-(1-ethyl-1H-1,2,4-triazol-5-yl)but-3-en-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(1-ethyl-1H-1,2,4-triazol-5-yl)but-3-en-2-amine
    • EN300-1778556
    • 2229657-59-2
    • Inchi: 1S/C8H14N4/c1-3-12-8(10-6-11-12)5-4-7(2)9/h4-7H,3,9H2,1-2H3/b5-4+
    • InChI Key: AVXYCWKBBRDYKO-SNAWJCMRSA-N
    • SMILES: N1(C(/C=C/C(C)N)=NC=N1)CC

Computed Properties

  • Exact Mass: 166.121846464g/mol
  • Monoisotopic Mass: 166.121846464g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 157
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 56.7Ų

4-(1-ethyl-1H-1,2,4-triazol-5-yl)but-3-en-2-amine Pricemore >>

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Additional information on 4-(1-ethyl-1H-1,2,4-triazol-5-yl)but-3-en-2-amine

Introduction to 4-(1-ethyl-1H-1,2,4-triazol-5-yl)but-3-en-2-amine (CAS No. 2229657-59-2)

4-(1-ethyl-1H-1,2,4-triazol-5-yl)but-3-en-2-amine, with the CAS number 2229657-59-2, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazoles and is characterized by its unique structural features, which include a butenamine backbone and a 1-ethyl-1H-1,2,4-triazole moiety. The combination of these functional groups imparts distinct chemical and biological properties that make it a promising candidate for various pharmaceutical developments.

The chemical structure of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)but-3-en-2-amine can be represented as follows: C9H13N5. The presence of the triazole ring, which is known for its high stability and biological activity, contributes to the compound's potential as a drug candidate. The butenamine backbone provides additional flexibility and reactivity, which can be exploited in the design of prodrugs or for enhancing solubility and bioavailability.

Recent studies have highlighted the potential of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)but-3-en-2-amine in various therapeutic areas. One notable application is in the treatment of fungal infections. Triazoles are well-known for their antifungal properties, and the specific structure of this compound has shown promise in inhibiting the growth of several pathogenic fungi. In vitro studies have demonstrated that 4-(1-ethyl-1H-1,2,4-triazol-5-yl)but-3-en-2-amine exhibits potent antifungal activity against Candida albicans and Aspergillus fumigatus, two common fungal pathogens responsible for severe infections.

Beyond its antifungal properties, 4-(1-ethyl-1H-1,2,4-triazol-5-yl)but-3-en-2-amine has also been investigated for its potential as an antiviral agent. Preliminary research suggests that this compound may have activity against certain RNA viruses, including influenza and coronaviruses. The mechanism of action is thought to involve the disruption of viral replication processes, although further studies are needed to elucidate the exact molecular targets.

In addition to its direct therapeutic applications, 4-(1-ethyl-1H-1,2,4-triazol-5-y l)but -3-en - 2 - amine has shown promise as a lead compound for drug discovery. Its unique structure allows for easy modification through synthetic chemistry techniques, enabling researchers to develop analogs with enhanced potency and selectivity. For example, substituting different functional groups on the butenamine backbone or modifying the triazole ring can result in compounds with improved pharmacological profiles.

The safety profile of 4-(1 - ethyl - 1 H - 1 , 2 , 4 - triazol - 5 - yl ) but - 3 - en - 2 - amine is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have indicated that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a viable candidate for further development. However, as with any new drug candidate, comprehensive safety and efficacy studies are necessary before it can be advanced to clinical trials.

In conclusion, 4-(1 - ethyl - 1 H - 1 , 2 , 4 - triazol - 5 - yl ) but - 3 - en - 2 - amine (CAS No. 2229657 - 59 - 2) represents a promising compound with diverse therapeutic potential. Its unique chemical structure and biological activities make it an attractive target for further research and development in medicinal chemistry. Ongoing studies are expected to provide more insights into its mechanisms of action and potential applications in treating various diseases.

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